molecular formula C8H15NO2 B12952891 Ethyl (R)-2-(pyrrolidin-3-yl)acetate

Ethyl (R)-2-(pyrrolidin-3-yl)acetate

Cat. No.: B12952891
M. Wt: 157.21 g/mol
InChI Key: MNTGUDCHRPBCJG-SSDOTTSWSA-N
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Description

Significance of Ethyl (R)-2-(pyrrolidin-3-yl)acetate as a Chiral Scaffold

This compound is a valuable chiral building block in organic synthesis. Its structure incorporates a pyrrolidine (B122466) ring with a defined stereocenter at the 3-position, designated as (R). This specific stereochemistry is crucial as it dictates the spatial arrangement of the substituents and, consequently, how the molecule interacts with other chiral entities. fiveable.mefiveable.me The presence of both a secondary amine within the pyrrolidine ring and an ester functional group provides two reactive sites for further chemical modification, making it a versatile intermediate for the synthesis of more complex molecules. chemicalbook.com

Table 1: Physicochemical Properties of this compound

PropertyValue
Molecular Formula C₈H₁₅NO₂
Molecular Weight 157.21 g/mol
IUPAC Name ethyl 2-[(3R)-pyrrolidin-3-yl]acetate
Canonical SMILES CCOC(=O)CC1CCNC1
InChI Key MNTGUDCHRPBCJG-SSDOTTSWSA-N
The data in this table is sourced from reputable chemical databases. vulcanchem.com

Overview of Stereocenter Importance in Organic Synthesis

A stereocenter is an atom, typically carbon, that is bonded to four different groups. fiveable.mefiveable.me The presence of a stereocenter gives rise to stereoisomers—molecules with the same chemical formula and connectivity but different three-dimensional arrangements of their atoms. Enantiomers are a specific type of stereoisomer that are non-superimposable mirror images of each other. fiveable.me

The significance of stereocenters in organic synthesis is profound, especially in the pharmaceutical industry. Different enantiomers of a drug can have vastly different biological activities. One enantiomer might be therapeutically effective, while the other could be inactive or even cause harmful side effects. fiveable.me Therefore, the ability to selectively synthesize a single, desired enantiomer—a process known as asymmetric synthesis—is a critical aspect of modern drug development. researchgate.net The control over stereochemistry allows chemists to create molecules with precise three-dimensional shapes to fit specifically into the active sites of biological targets like enzymes and receptors. fiveable.meresearchgate.net

Historical Context of Pyrrolidine Chemistry in Advanced Research

The study of pyrrolidine and its derivatives has a rich history rooted in the exploration of natural products. The pyrrolidine ring system is a common structural motif found in a wide range of alkaloids, which are naturally occurring nitrogenous compounds produced by plants. chemicalbook.combritannica.com Prominent examples include nicotine (B1678760) and hygrine. chemicalbook.comwikipedia.org The amino acids proline and hydroxyproline, fundamental components of proteins, also contain a pyrrolidine ring. britannica.comwikipedia.org

Early research focused on the isolation and structural elucidation of these natural products. Over time, the focus shifted towards the synthesis of these and other novel pyrrolidine derivatives. The development of new synthetic methodologies has enabled chemists to create a diverse library of pyrrolidine-based compounds. nih.gov This has been instrumental in advancing medicinal chemistry, leading to the discovery of numerous drugs containing the pyrrolidine scaffold, including antivirals, antidiabetics, and anticancer agents. iucr.orgnih.goviucr.org The versatility of the pyrrolidine ring as a chiral auxiliary and a key structural element continues to make it a central focus in advanced chemical research. nih.gov

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C8H15NO2

Molecular Weight

157.21 g/mol

IUPAC Name

ethyl 2-[(3R)-pyrrolidin-3-yl]acetate

InChI

InChI=1S/C8H15NO2/c1-2-11-8(10)5-7-3-4-9-6-7/h7,9H,2-6H2,1H3/t7-/m1/s1

InChI Key

MNTGUDCHRPBCJG-SSDOTTSWSA-N

Isomeric SMILES

CCOC(=O)C[C@H]1CCNC1

Canonical SMILES

CCOC(=O)CC1CCNC1

Origin of Product

United States

Synthetic Methodologies for Ethyl R 2 Pyrrolidin 3 Yl Acetate and Its Enantiomers

Asymmetric Synthesis Strategies

Asymmetric synthesis provides the most direct routes to enantiomerically pure compounds like Ethyl (R)-2-(pyrrolidin-3-yl)acetate by creating the desired stereocenter selectively. These methods can be broadly categorized into catalytic, auxiliary-mediated, and biocatalytic approaches.

Enantioselective Catalysis Approaches

Enantioselective catalysis is a powerful tool for synthesizing chiral molecules, often employing a small amount of a chiral catalyst to generate large quantities of an enantiomerically enriched product. While direct catalytic synthesis of this compound is not extensively documented, several analogous catalytic strategies for producing chiral 3-substituted pyrrolidines are well-established.

One prominent method is the asymmetric hydrogenation of a prochiral precursor, such as an N-protected 3-(ethoxycarbonylmethyl)-1-pyrroline. Transition metal complexes with chiral ligands are commonly used for this transformation. For instance, palladium or iridium catalysts combined with chiral phosphine (B1218219) ligands like BINAP have been successfully used for the asymmetric hydrogenation of substituted pyrroles and dihydropyrroles. wikipedia.org A Brønsted acid-activated, palladium-catalyzed partial hydrogenation of 2,5-disubstituted pyrroles has yielded chiral 1-pyrrolines with high enantiomeric excess (up to 92% ee). acs.org Similarly, rhodium and iridium complexes are effective for the hydrogenation of enamines within a pyrrolidine (B122466) ring. wikipedia.org

Another key strategy is the catalytic asymmetric 1,3-dipolar cycloaddition of azomethine ylides with α,β-unsaturated esters. mappingignorance.orgrsc.org This method allows for the direct construction of the pyrrolidine ring with simultaneous control over multiple stereocenters. acs.orgacs.org For example, copper(I) or silver(I) complexes with chiral ligands can catalyze the reaction between an N-metalated azomethine ylide and an electron-deficient alkene, such as ethyl acrylate, to produce highly functionalized pyrrolidines with excellent enantioselectivity. organic-chemistry.orgrsc.org

Furthermore, catalyst-tuned regio- and enantioselective hydroalkylation reactions of 3-pyrrolines offer a divergent pathway to either C2- or C3-alkylated pyrrolidines. organic-chemistry.org The use of a Nickel (Ni) catalyst with a chiral BOX ligand specifically directs the alkylation to the C3-position, providing a direct route to the desired substitution pattern. organic-chemistry.org

Table 1: Representative Enantioselective Catalytic Methods for Pyrrolidine Synthesis
MethodCatalyst/Ligand SystemSubstrate TypeProduct TypeReported SelectivityReference
Asymmetric HydrogenationPd(TFA)₂ / H8-BINAPN-Boc-2-substituted Indolescis-IndolinesHigh ee wikipedia.org
Partial HydrogenationPd-catalyst / Brønsted acid2,5-disubstituted pyrroles1-Pyrrolinesup to 92% ee acs.org
1,3-Dipolar CycloadditionAgOAc / Chiral PhosphineAzomethine ylide + AlkeneSubstituted PyrrolidinesHigh dr and ee acs.org
HydroalkylationNi-catalyst / Chiral BOX ligand3-Pyrroline + Alkyl halideC3-alkylated PyrrolidineHigh regio- and enantioselectivity organic-chemistry.org

Chiral Auxiliary-Mediated Syntheses

Chiral auxiliaries are stereogenic groups that are temporarily attached to a substrate to direct the stereochemical outcome of a subsequent reaction. After the desired stereocenter is set, the auxiliary is removed. This is a robust and reliable method for asymmetric synthesis.

For the synthesis of this compound, a chiral auxiliary could be attached to the pyrrolidine nitrogen. The diastereoselective alkylation of the resulting enolate at the C3 position with an acetate (B1210297) synthon, like ethyl bromoacetate (B1195939), would establish the chiral center. Evans oxazolidinones are common auxiliaries for this purpose. However, their use in [3+2] cycloadditions with chiral coupling partners has sometimes resulted in mixtures of regioisomers. acs.org

The N-tert-butanesulfinyl group, developed by Ellman, is another highly effective chiral auxiliary. It can be used to direct the diastereoselective 1,3-dipolar cycloaddition of azomethine ylides with azadienes, yielding densely substituted pyrrolidines with excellent control. acs.org The (S)-sulfinyl group has been shown to induce a (2S,3R,4S,5R) absolute configuration in the final pyrrolidine product. acs.org After the key bond formation, the auxiliary can be readily cleaved under acidic conditions.

Table 2: Chiral Auxiliary Applications in Pyrrolidine Synthesis
Auxiliary TypeReaction TypeKey FeatureReference
N-tert-Butanesulfinyl1,3-Dipolar CycloadditionActs as an effective electron-withdrawing group and stereochemical director. acs.org
Oxazolidinone[3+2] CycloadditionCan provide diastereo- and enantiomerically pure pyrrolidines after removal. acs.org
N-allyl oxazolidinesHydrozirconation-CyclizationTandem sequence to construct the pyrrolidine ring diastereoselectively. nih.gov

Biocatalytic Transformations

Biocatalysis utilizes enzymes to perform chemical transformations with high selectivity and under mild conditions. For the synthesis of chiral pyrrolidines, enzymes such as keto reductases (KREDs), amine transaminases (ATAs), and imine reductases (IREDs) are particularly valuable. nih.govresearchgate.net

A potential chemoenzymatic route to this compound could start with the synthesis of N-protected-3-pyrrolidinone. nih.gov This prochiral ketone can then be subjected to stereoselective reduction using a KRED to yield the corresponding (R)-alcohol, or a stereoselective transamination using an ATA to produce the corresponding (R)-amine. nih.gov These intermediates can then be chemically converted to the target acetate. For instance, a one-pot photoenzymatic process starting from unfunctionalized pyrrolidine has been developed to produce N-Boc-3-aminopyrrolidines with over 99% enantiomeric excess. nih.gov

Another powerful biocatalytic strategy is the intramolecular C(sp³)–H amination of organic azides, catalyzed by engineered cytochrome P450 enzymes. escholarship.org Directed evolution has produced enzyme variants capable of forming chiral pyrrolidines from simple azide (B81097) precursors with good enantioselectivity and catalytic efficiency. escholarship.org This approach represents a novel and green route for constructing the chiral pyrrolidine core. escholarship.orgnih.gov

Table 3: Biocatalytic Approaches to Chiral Pyrrolidine Building Blocks
Enzyme ClassReactionSubstrateProductReported SelectivityReference
Keto Reductase (KRED)Asymmetric Carbonyl ReductionN-Boc-3-pyrrolidinoneN-Boc-3-hydroxypyrrolidine>99% ee nih.gov
Amine Transaminase (ATA)Asymmetric TransaminationN-Boc-3-pyrrolidinoneN-Boc-3-aminopyrrolidine>99% ee nih.gov
Engineered Cytochrome P411Intramolecular C-H AminationAlkyl AzideChiral Pyrrolidineup to 99:1 er escholarship.org

Total Synthesis Pathways

Total synthesis involves the complete chemical synthesis of a complex molecule from simple, commercially available precursors. These pathways can be designed in a linear or convergent fashion.

Convergent Synthesis Routes

Convergent syntheses involve the independent preparation of two or more fragments of a target molecule, which are then coupled together in the final stages of the synthesis. This approach is often more efficient than linear synthesis for complex targets.

For this compound, a convergent strategy would involve the synthesis of a suitably protected (R)-pyrrolidin-3-ol or a related derivative, and a separate two-carbon unit, such as an ethyl acetate enolate or equivalent. The key step would be the coupling of these two fragments. For instance, a protected (R)-pyrrolidin-3-ol could be converted into a good leaving group (e.g., a tosylate or mesylate) and then subjected to nucleophilic substitution with the lithium enolate of ethyl acetate. Rhodium-catalyzed [3+2] cycloadditions of vinyl aziridines and silyl (B83357) enol ethers represent another convergent approach to building functionalized pyrrolidines. rsc.org

Linear Synthesis Strategies

Linear synthesis involves a sequential series of reactions where each step builds upon the previous one. A common and effective linear strategy for chiral molecules is "chiral pool" synthesis, which utilizes readily available, enantiopure natural products as starting materials. nih.gov

L-glutamic acid is an attractive and inexpensive starting material from the chiral pool for synthesizing 3-substituted pyrrolidine derivatives. scilit.com A practical synthesis of (S)-3-pyrrolidinol from L-glutamic acid has been described. scilit.com This pathway generally involves the initial cyclization of glutamic acid to form pyroglutamic acid. shokubai.orggoogle.comresearchgate.net Subsequent reduction of the carboxylic acid functionality (e.g., with borane (B79455) or LiAlH₄) and further chemical manipulations can lead to the desired 3-substituted pyrrolidine core. To obtain the (R)-enantiomer of the final product, one would need to start with D-glutamic acid or introduce an inversion of stereochemistry at the relevant chiral center during the synthesis. For example, a Mitsunobu reaction on a protected (S)-pyrrolidinol intermediate could invert the stereocenter to the (R)-configuration, which could then be elaborated to the final acetate ester.

Table 4: Potential Linear Synthesis Steps from Glutamic Acid
StepReactionReagents/ConditionsIntermediate ProductReference
1Cyclization/DehydrationHeatPyroglutamic acid google.comresearchgate.net
2Carboxylic Acid ReductionLiAlH₄ or BH₃-THFPyroglutaminol shokubai.org
3Lactam ReductionLiAlH₄ or similar3-Pyrrolidinol scilit.com
4Stereochemical Inversion (optional)Mitsunobu Reaction (DEAD, PPh₃, Acetic Acid)Inverted 3-acetoxy-pyrrolidine mdpi.com
5Functional Group Interconversion(e.g., Tosylation, SN2 with ⁻CH₂(COOEt)₂, Decarboxylation)This compoundGeneral methodology

Derivatization from Precursors

The construction of the this compound molecule relies on establishing the correct stereochemistry at the C3 position of the pyrrolidine ring. This is achieved either by creating the ring in a stereocontrolled manner or by modifying a pre-existing chiral center on the ring.

The formation of the pyrrolidine skeleton from acyclic starting materials is a fundamental strategy. nih.gov A variety of cyclization reactions have been developed, offering pathways to substituted pyrrolidines.

One of the most powerful and atom-economical methods for the enantioselective synthesis of substituted pyrrolidines is the catalytic asymmetric 1,3-dipolar cycloaddition of azomethine ylides with alkenes. mappingignorance.org This method is highly stereo- and regioselective and can generate multiple contiguous stereocenters. mappingignorance.org By selecting the appropriate chiral catalyst, typically based on copper(I) or silver(I), it is possible to control the stereochemical outcome of the cycloaddition. mappingignorance.org For the synthesis of a 3-substituted pyrrolidine ester, an appropriate α,β-unsaturated ester would serve as the dipolarophile.

Another significant approach involves intramolecular cyclization. Methods such as intramolecular hydroamination and sp3 C-H amination provide direct routes to the pyrrolidine ring. organic-chemistry.org For instance, dirhodium-catalyzed intramolecular nitrene insertion into sp³ C-H bonds allows for the regio- and diastereoselective synthesis of N-unprotected pyrrolidines under mild conditions. organic-chemistry.org Gold-catalyzed tandem cycloisomerization/hydrogenation of chiral homopropargyl sulfonamides also yields enantioenriched pyrrolidines with excellent enantioselectivity. organic-chemistry.org

More recently, innovative strategies such as the photo-promoted ring contraction of abundant pyridine (B92270) feedstocks have been developed. This method can produce highly functionalized pyrrolidine derivatives bearing a 2-azabicyclo[3.1.0]hex-3-ene skeleton, which can be further elaborated. osaka-u.ac.jp

The table below summarizes various ring-closing strategies applicable to the formation of substituted pyrrolidine rings.

Reaction Type Precursors Key Reagents/Catalysts Key Features Reference
1,3-Dipolar CycloadditionAzomethine ylides, Alkenyl dipolarophilesChiral Cu(I) or Ag(I) complexesHigh stereoselectivity, atom-economical. mappingignorance.org
Intramolecular C-H AminationAlkyl azidesDirhodium catalystsMild conditions, high regio- and diastereoselectivity. organic-chemistry.org
Tandem Cycloisomerization/HydrogenationHomopropargyl sulfonamidesGold catalystsExcellent yields and enantioselectivities. organic-chemistry.org
Ring ContractionPyridine derivativesSilylborane, photo-promotionUtilizes abundant starting materials, forms functionalized pyrrolidines. osaka-u.ac.jp
Transaminase-Triggered Cyclizationω-chloroketonesTransaminases (TAs)Biocatalytic route, access to both enantiomers with high enantiomeric excess. acs.org

This table is generated based on data from multiple sources and provides a conceptual overview.

An alternative and widely used strategy begins with a readily available, enantiomerically pure pyrrolidine building block, such as L-proline or 4-hydroxy-L-proline, which are part of the "chiral pool". nih.gov This approach leverages the inherent stereochemistry of the starting material to direct the synthesis of the target molecule.

For the synthesis of this compound, a common precursor would be a derivative of 4-hydroxyproline. The stereocenter at the 4-position can be manipulated or used to direct the introduction of the acetate side chain at the 3-position. For example, a multi-step sequence could involve:

Protection of the amine and carboxylic acid functionalities of 4-hydroxyproline.

Oxidation of the hydroxyl group at C4 to a ketone.

A Wittig-type reaction or Horner-Wadsworth-Emmons olefination at C3 to introduce the carboxymethylidene group (=CHCOOEt).

Stereoselective reduction of the double bond, often guided by the existing stereocenter at C2, to establish the desired (R) configuration at C3.

Removal of the protecting groups to yield the final product.

The stereospecific orientation of substituents on the pyrrolidine ring is known to significantly influence the biological activity of the final compound, making control of these modifications critical. nih.gov Strategies involving C-H functionalization on an unprotected cyclic amine have also emerged, allowing for the direct introduction of substituents at the α-position to the nitrogen without loss of enantiopurity. nih.gov

Optimization of Reaction Conditions and Yields in Asymmetric Synthesis

Achieving high yield and enantioselectivity is the central goal of asymmetric synthesis. The optimization of reaction parameters is a critical process, often involving the systematic screening of catalysts, ligands, solvents, temperature, and reactant stoichiometry. nih.gov

In catalytic asymmetric reactions, the choice of the chiral ligand is paramount. For instance, in the nickel(II)-catalyzed conjugate addition for the synthesis of 3,2′-pyrrolinyl spirooxindoles, various chiral N,N'-dioxide ligands were screened. The structure of the ligand, including the steric bulk and electronic properties, profoundly impacted both the yield and the enantiomeric excess (ee) of the product. nih.govscispace.com

The following table illustrates a typical optimization process for a catalytic asymmetric reaction leading to a pyrrolidine-containing structure, demonstrating how systematic variation of parameters can enhance the outcome.

Entry Metal Salt Ligand Solvent Yield (%) ee (%)
1Sc(OTf)₃L3-PiMe₃CH₂Cl₂7572
2Mg(OTf)₂L3-PiMe₃CH₂Cl₂8075
3Ni(OTf)₂L3-PiMe₃CH₂Cl₂8580
4Ni(ClO₄)₂L3-PiMe₃CH₂Cl₂8281
5Ni(BF₄)₂·6H₂OL3-PiMe₃CH₂Cl₂8683
6Ni(BF₄)₂·6H₂OL3-PiEt₂CH₂Cl₂9592
7Ni(BF₄)₂·6H₂OL3-PiEt₂Dichloroethane9088
8Ni(BF₄)₂·6H₂OL3-PiEt₂Toluene7585

This table is a representative example adapted from findings on the synthesis of complex pyrrolidine structures, illustrating the principles of reaction optimization. nih.govscispace.com

As shown, changing the metal salt from Sc(OTf)₃ to Ni(BF₄)₂·6H₂O and modifying the ligand from L3-PiMe₃ to L3-PiEt₂ significantly improved both yield and enantioselectivity. nih.gov The solvent also plays a crucial role, with dichloromethane (B109758) (CH₂Cl₂) proving superior in this instance. nih.gov Furthermore, adjusting the stoichiometry, such as increasing the equivalents of one reactant, can drive the reaction to higher conversion and yield. nih.gov In biocatalytic approaches, such as those using transaminases, a trade-off between yield and enantioselectivity may be observed when comparing wild-type enzymes to engineered variants. acs.org Careful optimization is therefore essential to balance these competing factors and develop a scalable, efficient process.

Chemical Transformations and Reactivity Studies of Ethyl R 2 Pyrrolidin 3 Yl Acetate

Reactions at the Pyrrolidine (B122466) Nitrogen Atom

The secondary amine within the pyrrolidine ring of Ethyl (R)-2-(pyrrolidin-3-yl)acetate is a key site for chemical modification, enabling the introduction of a variety of substituents and the construction of more complex molecular architectures.

N-Alkylation and N-Acylation Reactions

The nucleophilicity of the pyrrolidine nitrogen facilitates both N-alkylation and N-acylation reactions, providing straightforward pathways to N-substituted derivatives.

N-Alkylation involves the reaction of the pyrrolidine with alkyl halides or other alkylating agents. These reactions are typically carried out in the presence of a base to neutralize the acid generated and to deprotonate the secondary amine, thereby increasing its nucleophilicity. Common bases include potassium carbonate or triethylamine (B128534). The choice of solvent is typically a polar aprotic solvent like acetonitrile (B52724) or dimethylformamide (DMF) youtube.com. While direct N-alkylation of this compound is not extensively documented in dedicated studies, the reactivity is analogous to that of other secondary amines, including other substituted pyrrolidines wisc.edu. For instance, the N-alkylation of pyrrolidine derivatives is a common strategy in the synthesis of biologically active compounds chemrxiv.org.

N-Acylation introduces an acyl group to the pyrrolidine nitrogen, forming an amide linkage. This transformation is readily achieved by treating the starting material with acylating agents such as acyl chlorides or acid anhydrides wordpress.com. These reactions are often performed in the presence of a non-nucleophilic base, like triethylamine or pyridine (B92270), to scavenge the acid byproduct (e.g., HCl) chemguide.co.uk. The resulting N-acyl derivatives are important intermediates in medicinal chemistry. The acylation of similar pyrrolidine systems has been widely reported, highlighting the general applicability of this reaction chemrxiv.orgnih.gov.

Table 1: Representative N-Alkylation and N-Acylation Reactions of Pyrrolidine Derivatives

Reaction TypeReagents and ConditionsProduct TypeReference
N-AlkylationAlkyl halide (e.g., Allyl bromide), K₂CO₃, CH₃CN, refluxN-Alkyl pyrrolidine youtube.com
N-AlkylationReductive amination with aldehydes/ketones, reducing agent (e.g., NaBH(OAc)₃)N-Alkyl pyrrolidine researchgate.net
N-AcylationAcyl chloride (e.g., Ethanoyl chloride), Et₃N, DCM, 0 °C to rtN-Acyl pyrrolidine (Amide) chemguide.co.uk
N-AcylationAcid anhydride (B1165640) (e.g., Acetic anhydride), pyridineN-Acyl pyrrolidine (Amide) nih.gov

Formation of N-Heterocyclic Derivatives

The pyrrolidine nitrogen of this compound can participate in cyclization reactions to form N-heterocyclic derivatives, including bicyclic systems. One common strategy involves the 1,3-dipolar cycloaddition of azomethine ylides generated from the parent pyrrolidine ring or its derivatives nih.gov. These reactions are powerful tools for the stereoselective synthesis of complex polycyclic structures osi.lvresearchgate.net.

For instance, the reaction of an N-substituted pyrrolidine with an appropriate tethered dipolarophile can lead to intramolecular cycloaddition, yielding a bicyclic product. While specific examples starting from this compound are not detailed in the provided search results, the general principle is a cornerstone of heterocyclic chemistry researchgate.net. The synthesis of pyrrolizidines and related bicyclic structures often relies on the cyclization of functionalized pyrrolidine precursors osi.lv.

Table 2: General Strategies for the Formation of N-Heterocyclic Derivatives from Pyrrolidines

Reaction TypeGeneral ReactantsProduct TypeReference
1,3-Dipolar CycloadditionAzomethine ylide (from pyrrolidine derivative) and an alkenePoly-substituted pyrrolidine nih.gov
Intramolecular CyclizationFunctionalized N-acyl or N-alkyl pyrrolidineBicyclic heterocycle osi.lv

Transformations of the Ester Moiety

The ethyl ester group in this compound offers another site for chemical modification, allowing for its conversion into other important functional groups like carboxylic acids, different esters, and alcohols.

Hydrolysis to Carboxylic Acid Derivatives

The ethyl ester can be hydrolyzed to the corresponding carboxylic acid, (R)-2-(pyrrolidin-3-yl)acetic acid, under either acidic or basic conditions. Basic hydrolysis, or saponification, is commonly employed, typically using an aqueous solution of a strong base like sodium hydroxide (B78521) or lithium hydroxide, followed by acidic workup to protonate the resulting carboxylate salt acs.org. Acid-catalyzed hydrolysis is also feasible, often using a strong acid such as hydrochloric acid or sulfuric acid in an aqueous medium google.com. The resulting carboxylic acid is itself a valuable chiral intermediate for further synthetic elaborations bldpharm.com. Microwave-assisted hydrolysis using bases like potassium carbonate has also been reported for similar ester compounds, often leading to reduced reaction times and improved yields nih.gov.

Table 3: Conditions for the Hydrolysis of Esters to Carboxylic Acids

Hydrolysis TypeReagents and ConditionsProductReference
Basic (Saponification)NaOH(aq) or LiOH(aq), THF/H₂O or EtOH/H₂O, then H₃O⁺ workupCarboxylic acid acs.org
Acid-CatalyzedH₂SO₄(aq) or HCl(aq), heatCarboxylic acid google.com
Microwave-Assisted BasicK₂CO₃, EtOH, microwave irradiation (e.g., 180 °C, 20 min)Potassium carboxylate salt nih.gov

Note: This table provides general conditions for ester hydrolysis, which are applicable to the target compound.

Transesterification Reactions

Transesterification is a process where the ethyl group of the ester is exchanged for another alkyl or aryl group from an alcohol, catalyzed by either an acid or a base. This reaction is useful for modifying the ester group to suit the needs of a particular synthetic route or to alter the properties of the final molecule. For example, reaction with benzyl (B1604629) alcohol in the presence of a suitable catalyst can yield the corresponding benzyl ester researchgate.net. The reaction is an equilibrium process, and often, a large excess of the new alcohol is used to drive the reaction to completion. Enzymatic transesterification, using lipases, is also a viable and often more selective method medcraveonline.com.

Table 4: Representative Transesterification Conditions

Catalyst TypeReagents and ConditionsProduct EsterReference
ChemicalBenzyl alcohol, modified zirconia catalyst, heat (e.g., 393 K)Benzyl ester researchgate.net
EnzymaticVinyl acetate (B1210297), Lipase (e.g., Novozym 435), organic solventAcetate ester medcraveonline.com

Note: The conditions are based on general transesterification methods for similar esters.

Reduction to Alcohol Derivatives

The ester functionality can be reduced to a primary alcohol, yielding (R)-2-(pyrrolidin-3-yl)ethanol. A powerful reducing agent such as lithium aluminum hydride (LiAlH₄) is typically required for this transformation byjus.commasterorganicchemistry.com. The reaction is generally carried out in an anhydrous aprotic solvent like diethyl ether or tetrahydrofuran (B95107) (THF) organic-chemistry.org. Following the reduction, a careful aqueous workup is necessary to quench the excess hydride reagent and liberate the alcohol product byjus.com. This reduction provides access to a different class of chiral building blocks where the ester is replaced by a hydroxymethyl group.

Table 5: Conditions for the Reduction of Esters to Alcohols

Reducing AgentReagents and ConditionsProductReference
Lithium Aluminum Hydride (LiAlH₄)1. LiAlH₄, THF or Et₂O, 0 °C to rt; 2. H₂O or aqueous acid workupPrimary alcohol byjus.commasterorganicchemistry.comorganic-chemistry.org

Note: This table outlines standard conditions for the reduction of esters, which are applicable to the target compound.

Stereoselective Reactions at the Chiral Carbon Centers

The chiral center at the C3 position of this compound is a key structural feature that significantly influences its reactivity. This section explores stereoselective reactions at this chiral carbon, including epimerization and diastereoselective transformations.

Epimerization refers to the change in the configuration of one of several chiral centers in a molecule. For this compound, the stereochemical integrity of the C3 carbon is crucial for its application in asymmetric synthesis. While specific epimerization studies on this exact molecule are not extensively documented in publicly available literature, the potential for epimerization can be inferred from general principles governing the chemistry of substituted prolines and pyrrolidines. nih.gov

The C3 stereocenter is generally stable under standard reaction conditions. However, certain harsh conditions could potentially lead to epimerization. For instance, reactions proceeding through a planar intermediate or an intermediate with a low inversion barrier at the C3 position could result in a loss of stereochemical purity. One hypothetical scenario could involve oxidation of the C3 carbon to a carbonyl group, followed by a reduction, which would likely yield a mixture of diastereomers. However, such a transformation would fundamentally alter the desired functionality of the molecule. In practice, synthetic routes utilizing this compound are typically designed to preserve the (R)-configuration of the C3 stereocenter.

The inherent chirality of this compound makes it a valuable substrate for diastereoselective reactions. The existing stereocenter at C3 can direct the approach of reagents, leading to the preferential formation of one diastereomer over another. This principle is fundamental to the use of this compound as a chiral building block.

Diastereoselective transformations can be carried out at various positions on the molecule. For example, reactions at the pyrrolidine nitrogen or the α-carbon of the acetate group can be influenced by the stereochemistry at C3. The pyrrolidine ring can adopt specific conformations to minimize steric interactions, thereby exposing one face of the molecule to reagent attack.

A common strategy involves the N-functionalization of the pyrrolidine ring, followed by a subsequent reaction. The substituent on the nitrogen atom can further enhance the steric bias, leading to high levels of diastereoselectivity. Multicomponent reactions have been shown to be effective in the diastereoselective synthesis of highly substituted pyrrolidines, constructing multiple stereogenic centers in a single operation. nih.gov

Below is a table summarizing hypothetical, yet chemically plausible, diastereoselective transformations involving this compound.

Reaction TypeReagents and ConditionsMajor Diastereomeric ProductAnticipated Diastereomeric Ratio (d.r.)
Alkylation of N-Acyl Pyrrolidine1. Acylation of Nitrogen (e.g., Boc₂O) 2. Deprotonation (e.g., LDA, -78 °C) 3. Alkylation (e.g., CH₃I)N-Boc-ethyl (2S,3R)-2-(methylpyrrolidin-3-yl)acetate>90:10
Reductive AminationAldehyde (e.g., PhCHO), Reducing Agent (e.g., NaBH(OAc)₃)Ethyl (R)-2-((R)-1-benzylpyrrolidin-3-yl)acetate>85:15

Cycloaddition and Annulation Reactions Involving the Pyrrolidine Ring

The pyrrolidine ring of this compound is a versatile scaffold for constructing more complex polycyclic systems through cycloaddition and annulation reactions. These reactions are powerful tools for the synthesis of novel heterocyclic compounds with potential biological activity. rsc.orgnih.gov

A prominent class of reactions is the [3+2] cycloaddition, where the pyrrolidine ring acts as a three-atom component. This is often achieved by converting the secondary amine of the pyrrolidine into an azomethine ylide, which then reacts with a dipolarophile (such as an alkene or alkyne) to form a fused five-membered ring. acs.orgslideshare.net The in situ generation of the azomethine ylide can be accomplished through various methods, including the reaction of the N-substituted pyrrolidine with a strong base or by the thermal or photochemical ring-opening of an aziridine. The stereochemistry of the starting pyrrolidine can direct the facial selectivity of the cycloaddition, resulting in a high degree of stereocontrol in the product. acs.org

Annulation reactions, which involve the formation of a new ring fused to the pyrrolidine core, are another important strategy. rsc.orgresearchgate.net These can be achieved through intramolecular cyclizations of appropriately functionalized derivatives of this compound. For instance, introducing a side chain with a reactive group at the nitrogen atom can enable a subsequent ring-closing reaction to form a bicyclic system. nih.gov

The table below provides examples of cycloaddition and annulation reactions involving the pyrrolidine framework.

Reaction TypeReactantsConditionsProduct
[3+2] Cycloaddition This compound, Paraformaldehyde, Dimethyl acetylenedicarboxylate (B1228247) (DMAD)Toluene, refluxDihydro-1H-pyrrolizine derivative
Intramolecular Heck Reaction N-(2-bromobenzyl)-ethyl (R)-2-(pyrrolidin-3-yl)acetatePd(OAc)₂, PPh₃, BaseFused Indolizidine derivative

These transformations underscore the utility of this compound as a chiral building block for the stereoselective synthesis of complex nitrogen-containing heterocycles.

Application of Ethyl R 2 Pyrrolidin 3 Yl Acetate As a Chiral Building Block in Complex Molecule Synthesis

Construction of Chiral Alkaloid Scaffolds

The pyrrolidine (B122466) motif is a recurring structural feature in numerous classes of alkaloids, including the tropane, pyrrolizidine (B1209537), and indolizidine families. nih.govnih.gov These natural products often exhibit potent and diverse biological activities. The asymmetric synthesis of these alkaloids frequently relies on the use of chiral pyrrolidine precursors to install the required stereochemistry.

While direct literature examples detailing the use of Ethyl (R)-2-(pyrrolidin-3-yl)acetate in the total synthesis of specific alkaloids are not extensively documented, its structural features suggest its high potential as a precursor for such endeavors. For instance, the synthesis of pyrrolizidine alkaloids, such as alexine, often involves the elaboration of chiral pyrrolidine derivatives. kib.ac.cn The acetate (B1210297) side chain of this compound could be chemically manipulated to construct the second five-membered ring of the pyrrolizidine core.

Furthermore, the synthesis of indolizidine alkaloids, which are characterized by a fused six- and five-membered nitrogen-containing ring system, represents another area where this chiral building block could be instrumental. Synthetic strategies towards indolizidine compounds have been shown to start from substituted pyrrolidines. nih.gov The ester group of this compound could serve as a handle for chain extension and subsequent cyclization to form the six-membered ring.

Table 1: Representative Alkaloid Classes with Pyrrolidine Scaffolds

Alkaloid ClassCore StructureRepresentative ExamplesPotential Synthetic Utility of this compound
Pyrrolizidine1-Azabicyclo[3.3.0]octaneAlexine, SwainsoninePrecursor for the bicyclic core through side-chain manipulation and cyclization. kib.ac.cnbaranlab.org
Indolizidine1-Azabicyclo[4.3.0]nonaneCastanospermine, LentiginosineBuilding block for the pyrrolidine ring, with the acetate group enabling the formation of the fused six-membered ring. nih.govnih.gov
Tropane8-Azabicyclo[3.2.1]octaneAtropine, CocaineWhile more complex, the pyrrolidine ring could be a starting point for constructing the bicyclic system. nih.gov

Role in the Asymmetric Synthesis of Natural Product Analogues

The development of analogues of natural products is a critical strategy in medicinal chemistry to improve potency, selectivity, and pharmacokinetic properties. The structural core of many natural products can be modified by introducing chiral building blocks to generate novel derivatives with enhanced biological profiles. mdpi.comrsc.org

This compound is an ideal candidate for the diversity-oriented synthesis of natural product analogues. The secondary amine of the pyrrolidine ring can be readily functionalized, and the ester moiety can be converted into a wide range of other functional groups. This allows for the systematic exploration of the chemical space around a natural product scaffold.

For example, in the synthesis of analogues of polycyclic polyprenylated acylphloroglucinols (PPAPs), which exhibit a range of biological activities, the introduction of novel heterocyclic fragments can lead to compounds with altered or improved properties. rsc.org The pyrrolidine unit from this compound could be appended to a core acylphloroglucinol structure to generate a library of new analogues for biological screening.

Utilization in the Preparation of Advanced Pharmaceutical Intermediates

The pyrrolidine scaffold is one of the most frequently encountered heterocycles in approved drugs. nih.govnih.gov Its ability to introduce chirality and improve physicochemical properties makes it a privileged structure in drug design. Chiral pyrrolidine derivatives are therefore highly sought-after as advanced intermediates in the synthesis of active pharmaceutical ingredients (APIs).

This compound, available commercially as its hydrochloride salt, is a prime example of such a chiral building block. sigmaaldrich.comsigmaaldrich.com While specific examples of its direct incorporation into marketed drugs are not widely published, its structural similarity to components of numerous pharmaceuticals suggests its utility. For instance, many antiviral and anticancer drugs contain substituted pyrrolidine rings. nih.govmdpi.com

The synthesis of complex drug molecules often involves the coupling of several chiral fragments. This compound can serve as the source of the chiral pyrrolidine moiety, which can be linked to other parts of the molecule through reactions involving its secondary amine or transformations of the acetate side chain.

Table 2: Examples of Drug Classes Containing the Pyrrolidine Moiety

Drug ClassTherapeutic AreaExample Drug(s)Potential Role of this compound
DPP-4 InhibitorsAntidiabeticVildagliptin, SaxagliptinSource of the chiral pyrrolidine core.
ACE InhibitorsAntihypertensiveLisinopril, EnalaprilThe pyrrolidine ring is a key component of the pharmacophore.
Antiviral AgentsHIV, Hepatitis CTelaprevir, ElbasvirIntroduction of a chiral pyrrolidine fragment. mdpi.comresearchgate.net
Anticancer AgentsVarious CancersAcalabrutinib, LarotrectinibServes as a key chiral building block. nih.gov

Development of Novel Heterocyclic Systems

The synthesis of novel heterocyclic systems is a continuous endeavor in organic chemistry, driven by the search for new materials and therapeutic agents. This compound can be utilized as a starting material for the construction of a variety of new heterocyclic frameworks.

The bifunctional nature of this molecule, possessing both a secondary amine and an ester group, allows for a range of cyclization strategies. For example, reaction of the amine with a suitable electrophile followed by intramolecular cyclization involving the ester or a derivative thereof can lead to the formation of fused or spirocyclic heterocyclic systems.

One could envision the synthesis of pyrrolo[1,2-a]pyrazines or other bicyclic systems by reacting this compound with α-haloketones or similar reagents. Furthermore, the acetate side chain can be modified to introduce other reactive functionalities, expanding the possibilities for subsequent cyclization reactions to generate diverse and complex heterocyclic structures. nih.goviucr.org

Contributions to Multi-Component Reactions (MCRs)

Multi-component reactions (MCRs) are powerful tools in synthetic chemistry, allowing for the rapid assembly of complex molecules from three or more starting materials in a single step. baranlab.org The isocyanide-based MCRs, such as the Passerini and Ugi reactions, are particularly valuable for generating libraries of compounds for drug discovery. nih.govwikipedia.orgnih.gov

While there is no direct evidence in the searched literature of this compound participating in MCRs, its constituent functional groups suggest its potential as a component in such reactions. The secondary amine of the pyrrolidine ring could, after suitable protection and deprotection steps, act as the amine component in a Ugi reaction. The Ugi reaction brings together an amine, a carbonyl compound, a carboxylic acid, and an isocyanide to form a bis-amide. nih.gov

Similarly, the acetate group could be hydrolyzed to the corresponding carboxylic acid, which could then be used as the acid component in a Passerini or Ugi reaction. This would allow for the incorporation of the chiral pyrrolidine moiety into the complex products of these reactions, providing a rapid route to diverse and stereochemically defined molecules.

Mechanistic Investigations and Stereochemical Elucidation

Reaction Pathway Analysis of Synthetic Processes

The synthetic routes to 3-substituted pyrrolidines are diverse, often involving the formation of the heterocyclic ring as a key step. While specific literature detailing the reaction pathway for Ethyl (R)-2-(pyrrolidin-3-yl)acetate is not extensively available, plausible mechanisms can be inferred from established synthetic strategies for analogous compounds.

One common approach involves the nucleophilic substitution of a chiral precursor. For instance, the synthesis could potentially start from a protected (R)-3-hydroxypyrrolidine. The hydroxyl group could be converted into a good leaving group, such as a tosylate or mesylate. Subsequent displacement with an acetate (B1210297) enolate or a related C2-nucleophile would proceed via an S_N2 mechanism. The stereochemistry of this reaction would be highly dependent on the nature of the nucleophile and the reaction conditions, with the potential for inversion of configuration at the C3 center.

Another viable pathway is the asymmetric Michael addition. An achiral precursor, such as a pyrroline-based Michael acceptor, could be reacted with an acetate-derived nucleophile in the presence of a chiral catalyst. The catalyst would orchestrate the facial selectivity of the nucleophilic attack, leading to the desired (R)-enantiomer. The reaction pathway would involve the formation of a transient enamine or iminium ion intermediate, with the catalyst creating a chiral environment that dictates the stereochemical outcome. nih.gov

A third approach is the [3+2] cycloaddition reaction between an azomethine ylide and an ethyl acrylate. acs.org The stereoselectivity of this reaction would be controlled by the chiral ligands on the metal catalyst or by a chiral auxiliary on the starting materials. The reaction proceeds through a concerted or stepwise pathway, leading to a highly substituted pyrrolidine (B122466) ring that can be further modified to yield the target compound.

A hypothetical reaction pathway starting from (S)-pyrrolidine and ethyl bromoacetate (B1195939) would likely involve the formation of the corresponding N-alkylated intermediate, followed by further transformations to introduce the acetate group at the C3 position. However, controlling the stereochemistry at C3 in this scenario would be challenging without the use of directing groups or chiral catalysts.

Table 1: Plausible Synthetic Strategies for this compound

Strategy Key Transformation Stereocontrol Element
Nucleophilic Substitution S_N2 displacement of a leaving group at C3 Chiral starting material (e.g., (R)-3-hydroxypyrrolidine)
Asymmetric Michael Addition Conjugate addition to a pyrroline (B1223166) derivative Chiral catalyst (e.g., organocatalyst)
[3+2] Cycloaddition Reaction of an azomethine ylide with ethyl acrylate Chiral catalyst or auxiliary

Transition State Modeling for Stereocontrol Understanding

Understanding the origin of stereocontrol in the synthesis of chiral pyrrolidines often requires computational studies, including transition state modeling. While specific models for this compound are not readily found in the literature, general principles can be applied from studies on similar systems.

In asymmetric catalysis, the chiral catalyst interacts with the substrate(s) to form diastereomeric transition states that differ in energy. The enantiomeric excess of the product is determined by the energy difference (ΔΔG‡) between these competing transition states.

For instance, in a chiral phosphoric acid-catalyzed aza-Michael reaction, the catalyst can act as a bifunctional catalyst, activating the electrophile through hydrogen bonding to the phosphoryl oxygen and activating the nucleophile through the acidic proton. whiterose.ac.uk Transition state modeling using Density Functional Theory (DFT) can elucidate the precise geometry of these interactions. The model would show how the steric bulk of the catalyst's chiral backbone shields one face of the intermediate, forcing the incoming nucleophile to attack from the less hindered face, thus leading to a specific enantiomer.

Similarly, in metal-catalyzed reactions, such as a silver-catalyzed [3+2] cycloaddition, the enantioinduction is hypothesized to result from the two-point binding of the deprotonated α-imino ester to the chiral silver complex. nih.gov Computational models can map the potential energy surface of the reaction, identifying the lowest energy transition state that leads to the observed major enantiomer. These models can account for ligand-substrate interactions, solvent effects, and the conformational flexibility of the intermediates.

The analysis of these models provides valuable insights into the key factors governing stereoselectivity, such as:

The nature and steric hindrance of the catalyst.

The binding mode of the substrate to the catalyst.

The role of non-covalent interactions (e.g., hydrogen bonding, π-stacking) in stabilizing the favored transition state.

The influence of solvent molecules in the transition state assembly.

Role of Chiral Catalysts and Auxiliaries in Reaction Mechanisms

Chiral catalysts and auxiliaries are central to the asymmetric synthesis of molecules like this compound. They function by creating a chiral environment during the reaction, which leads to the preferential formation of one enantiomer over the other.

Chiral Catalysts:

Organocatalysts: Proline and its derivatives are widely used organocatalysts for the synthesis of chiral pyrrolidines. nih.gov In their mechanism of action, they often form a nucleophilic enamine or an electrophilic iminium ion intermediate with one of the reactants. The inherent chirality of the pyrrolidine ring of the catalyst then directs the subsequent bond formation. For example, diarylprolinol silyl (B83357) ethers are effective catalysts that use steric shielding to control the stereochemical outcome. nih.gov

Metal Catalysts: Transition metal complexes with chiral ligands are powerful tools for asymmetric synthesis. Metals like copper, silver, iridium, and rhodium, when coordinated to chiral ligands such as phosphines, diamines, or N-heterocyclic carbenes, can catalyze a variety of enantioselective transformations leading to pyrrolidines. acs.orgnih.govacs.org The catalyst can activate the substrate by coordination and the chiral ligand environment dictates the stereoselectivity of the reaction.

Chiral Auxiliaries: A chiral auxiliary is a chemical compound that is temporarily incorporated into a reactant to control the stereochemical outcome of a reaction. After the reaction, the auxiliary can be removed. In the context of this compound synthesis, a chiral auxiliary could be attached to the nitrogen of a pyrrolidine precursor or to the acetate moiety. The steric and electronic properties of the auxiliary would then direct the diastereoselective formation of the desired stereocenter at C3.

Table 2: Examples of Chiral Catalysts in Pyrrolidine Synthesis

Catalyst Type Example Catalyst Reaction Type
Organocatalyst Chiral Phosphoric Acid (CPA) Aza-Michael Cyclization whiterose.ac.uk
Organocatalyst Diarylprolinol Silyl Ether Aldol/Michael Reactions nih.gov
Metal Catalyst Ag(I) with Chiral Ligand [3+2] Dipolar Cycloaddition nih.gov
Metal Catalyst Ir(III) with Chiral-at-Metal Complex Friedel-Crafts Alkylation acs.org
Metal Catalyst Cu(I) with Fesulphos Ligand 1,3-Dipolar Cycloaddition

Kinetic Studies of Key Transformations

Kinetic studies provide quantitative information about the rates of chemical reactions and are crucial for understanding reaction mechanisms and optimizing reaction conditions. Such studies involve measuring the reaction rate as a function of reactant concentrations, temperature, and catalyst loading.

To date, there is a lack of published kinetic data specifically for the synthesis of this compound. However, general kinetic profiles for the types of reactions involved in its synthesis can be discussed.

For a catalyzed reaction, the rate law can often provide evidence for the proposed mechanism. For example, if a reaction is first-order in the substrate and first-order in the catalyst, it suggests that the rate-determining step involves the interaction of one molecule of the substrate with one molecule of the catalyst.

Kinetic resolution is another important concept. If a racemic starting material is reacted with a chiral catalyst, one enantiomer may react faster than the other. By monitoring the reaction over time, it is possible to obtain the unreacted starting material enriched in the slower-reacting enantiomer, or the product enriched in the enantiomer formed from the faster-reacting starting material. A kinetic study of such a process would involve determining the relative rates of reaction for the two enantiomers.

Furthermore, kinetic studies can be used to determine the activation parameters of a reaction, such as the activation energy (Ea), enthalpy of activation (ΔH‡), and entropy of activation (ΔS‡). These parameters provide deeper insight into the energy profile of the reaction and the nature of the transition state. For instance, a highly negative entropy of activation would suggest a highly ordered transition state, which is common in many asymmetric catalytic reactions where the catalyst and substrate(s) must adopt a specific orientation for the reaction to occur.

Theoretical and Computational Chemistry Studies of Ethyl R 2 Pyrrolidin 3 Yl Acetate

Density Functional Theory (DFT) Calculations for Structural Conformation

Density Functional Theory (DFT) is a powerful quantum mechanical method used to investigate the electronic structure and geometry of molecules. For a molecule like Ethyl (R)-2-(pyrrolidin-3-yl)acetate, DFT calculations are instrumental in determining the preferred three-dimensional arrangement of its atoms, known as its structural conformation.

The pyrrolidine (B122466) ring is not planar and can adopt various puckered conformations, often described as "envelope" or "twist" forms. nih.gov The specific conformation is influenced by the nature and position of its substituents. In the case of this compound, the ethyl acetate (B1210297) group at the C3 position plays a crucial role in dictating the ring's pucker. DFT calculations, often performed with functionals like B3LYP and basis sets such as 6-31G*, can predict the relative energies of these different conformations.

For a 3-substituted pyrrolidine, the substituent can be in either an axial or equatorial position relative to the general plane of the ring. DFT calculations can quantify the energy difference between these two arrangements. Generally, bulky substituents prefer the equatorial position to minimize steric hindrance. In a study on related pyrrolidine derivatives, DFT calculations were used to clarify the stability of different tautomeric and conformational forms, showing energy differences that can be as small as 0.4 kcal/mol in a solvent model. acs.org

Table 1: Representative DFT-Calculated Conformational Energies for a 3-Substituted Pyrrolidine Scaffold

ConformationSubstituent PositionRelative Energy (kcal/mol)Key Dihedral Angle (degrees)
1Equatorial0.00175.2
2Axial+1.8565.8

Note: This table presents hypothetical data for a generic 3-substituted pyrrolidine to illustrate the typical energy differences calculated by DFT. Actual values for this compound would require specific calculations.

Molecular Dynamics Simulations for Conformational Landscape Analysis

While DFT provides insights into static, low-energy conformations, Molecular Dynamics (MD) simulations offer a dynamic view of a molecule's behavior over time. MD simulations solve Newton's equations of motion for a system of atoms, providing a trajectory that reveals the accessible conformations and the transitions between them. This exploration of the conformational landscape is crucial for understanding how a flexible molecule like this compound might adapt its shape to interact with a biological target. mdpi.com

For this compound, an MD simulation would typically be run with the molecule solvated in a box of water molecules to mimic physiological conditions. The simulation would reveal the puckering dynamics of the pyrrolidine ring, showing it interconverting between various envelope and twist forms. It would also show the flexibility of the ethyl acetate side chain, sampling its various rotational states.

MD simulations are particularly useful for studying how the conformational preferences of the pyrrolidine scaffold are influenced by its environment. nih.govresearchgate.net For instance, the presence of ions or changes in pH could alter the protonation state of the secondary amine, which in turn would significantly affect the conformational equilibrium of the ring. Enhanced sampling techniques, such as replica exchange molecular dynamics (REMD), can be employed to overcome energy barriers and more exhaustively sample the conformational space in a computationally feasible timeframe. mdpi.com

In Silico Prediction of Chiral Recognition and Interactions

The "(R)" designation in this compound signifies a specific three-dimensional arrangement at the C3 chiral center. This stereochemistry is often critical for a molecule's biological activity, as biomacromolecules like enzymes and receptors are themselves chiral. nih.govmappingignorance.org In silico methods can be used to predict how this specific enantiomer might be recognized and how it interacts differently from its (S)-enantiomer.

Molecular docking is a common technique used to predict the binding mode of a small molecule to a protein target. By docking both the (R) and (S) enantiomers of a pyrrolidine derivative into the active site of a receptor, it is possible to compare their binding energies and interaction patterns. nih.gov For example, the (R)-enantiomer might be able to form a crucial hydrogen bond with an amino acid residue that the (S)-enantiomer cannot, due to the different spatial orientation of the ethyl acetate group. These studies often reveal that one enantiomer fits more snugly or forms more favorable interactions, providing a rationale for its observed higher potency.

Computational studies on the chiral recognition of propranolol (B1214883) enantiomers with cyclosophoraoses, for instance, have shown that the (R)-enantiomer can be more tightly bound due to enhanced van der Waals interactions, a finding supported by both experimental and computational data. nih.gov Similar principles apply to the chiral recognition of pyrrolidine derivatives.

Quantitative Structure–Activity Relationship (QSAR) Studies for Derived Scaffolds (focused on physicochemical descriptors, not biological efficacy/safety)

Quantitative Structure-Activity Relationship (QSAR) studies aim to build mathematical models that correlate the chemical structure of a series of compounds with a specific property, in this case, physicochemical descriptors. frontiersin.org For scaffolds derived from this compound, QSAR can be a valuable tool for understanding how modifications to the structure influence properties like solubility, lipophilicity, and polar surface area.

In a typical QSAR study on pyrrolidine derivatives, a set of analogues is synthesized, and their relevant physicochemical properties are measured. researchgate.netnih.gov Then, a wide range of molecular descriptors are calculated for each analogue. These descriptors can be categorized as:

Topological descriptors: Based on the 2D representation of the molecule (e.g., connectivity indices).

Geometrical descriptors: Based on the 3D structure of the molecule (e.g., molecular surface area, volume).

Electronic descriptors: Related to the electronic properties (e.g., partial charges, dipole moment).

Physicochemical descriptors: Such as logP (lipophilicity) and polar surface area (PSA).

Statistical methods like multiple linear regression (MLR) or partial least squares (PLS) are then used to build a model that relates a subset of these descriptors to the measured property. niscpr.res.in For example, a QSAR model might show that increasing the number of rotatable bonds in the side chain negatively correlates with a compound's permeability.

Table 2: Example of Physicochemical Descriptors Used in QSAR for a Pyrrolidine-Based Scaffold

DescriptorDescriptionTypical Value Range
Molecular Weight (MW)The mass of one mole of the substance.150 - 500 g/mol
logPThe logarithm of the partition coefficient between octanol (B41247) and water; a measure of lipophilicity.-1.0 to 5.0
Topological Polar Surface Area (TPSA)The sum of surfaces of polar atoms in a molecule; predicts transport properties.20 - 120 Ų
Number of Rotatable Bonds (nRotB)The count of bonds that allow free rotation; a measure of molecular flexibility.2 - 10
Hydrogen Bond Donors (HBD)The number of hydrogen atoms attached to electronegative atoms (N, O).1 - 5
Hydrogen Bond Acceptors (HBA)The number of electronegative atoms (N, O) with lone pairs.2 - 8

Note: This table provides a general illustration of descriptors and their typical ranges in drug-like molecules. Specific values depend on the exact molecular structures.

Computational Design of Novel Pyrrolidine-Based Scaffolds

The insights gained from theoretical studies can be applied to the computational design of novel scaffolds based on the pyrrolidine framework. nih.govnih.gov This process often involves scaffold hopping, where the core pyrrolidine structure is modified or replaced with other chemical moieties that maintain the desired spatial arrangement of key interacting groups while potentially improving other properties.

For instance, if a QSAR study indicates that high lipophilicity is a liability, a computational chemist might design new analogues of this compound where the ethyl group is replaced with a more polar fragment. The conformational preferences of these new designs would then be evaluated using DFT and MD simulations to ensure that the desired geometry is maintained.

Structure-based design is another powerful approach. Starting with a model of a pyrrolidine derivative docked into a target protein, new scaffolds can be designed in silico to make additional favorable interactions with the protein or to occupy previously unexplored pockets in the binding site. nih.gov Libraries of virtual compounds can be rapidly screened computationally to prioritize the most promising candidates for synthesis and experimental testing.

Advanced Analytical Methodologies for Research Level Characterization

X-ray Crystallography for Absolute Stereochemistry Determination

X-ray crystallography stands as the definitive method for determining the absolute stereochemistry of chiral molecules like Ethyl (R)-2-(pyrrolidin-3-yl)acetate. This technique provides an unequivocal three-dimensional map of the atomic arrangement within a crystal lattice, allowing for the direct visualization of the molecule's spatial configuration.

To perform X-ray crystallography, a suitable single crystal of a derivative of this compound is required. Often, the parent compound itself may not crystallize readily, necessitating the formation of a salt with a chiral acid or a heavy atom derivative to facilitate crystallization and the determination of absolute stereochemistry. The diffraction pattern of X-rays passing through the crystal is collected and analyzed to generate an electron density map, from which the precise coordinates of each atom can be determined.

The determination of the "(R)" configuration at the chiral center is achieved through the analysis of anomalous dispersion effects, particularly when a heavy atom is present in the crystal structure. This allows for the unambiguous assignment of the absolute configuration, confirming the stereochemical integrity of the compound.

Key Findings from Hypothetical X-ray Crystallographic Analysis:

ParameterHypothetical ValueDescription
Crystal SystemOrthorhombicThe crystal system in which the derivative crystallizes.
Space GroupP2₁2₁2₁A common chiral space group.
a, b, c (Å)8.5, 12.3, 15.1The dimensions of the unit cell.
α, β, γ (°)90, 90, 90The angles of the unit cell.
Flack Parameter0.02(3)A value close to zero confirms the correct absolute stereochemistry.

2D Nuclear Magnetic Resonance (NMR) Spectroscopy for Complex Structural Assignments

While 1D NMR (¹H and ¹³C) provides fundamental information about the structure of this compound, 2D NMR techniques are essential for making unambiguous assignments of all proton and carbon signals, especially for the pyrrolidine (B122466) ring protons which can exhibit complex splitting patterns.

Common 2D NMR experiments used for the characterization of this compound include:

COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) coupling networks, allowing for the identification of adjacent protons. For this compound, COSY is instrumental in tracing the connectivity of the protons within the pyrrolidine ring and the ethyl acetate (B1210297) side chain.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms (¹H-¹³C). It is invaluable for assigning the carbon signals based on the previously assigned proton signals.

NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment provides information about the spatial proximity of protons. For a chiral molecule like this compound, NOESY can help to confirm the relative stereochemistry of the substituents on the pyrrolidine ring.

Hypothetical 2D NMR Correlation Data for this compound:

¹H Signal (ppm)COSY Correlations (ppm)HSQC Correlation (¹³C ppm)HMBC Correlations (¹³C ppm)
4.12 (q, 2H)1.2360.5172.1, 14.2
3.50 (m, 1H)2.95, 2.80, 2.05, 1.6045.252.8, 38.7, 30.1
2.95 (m, 1H)3.50, 2.8052.845.2, 38.7
2.80 (m, 1H)3.50, 2.9552.845.2, 38.7
2.60 (dd, 2H)3.5038.7172.1, 45.2, 30.1
2.05 (m, 1H)3.50, 1.6030.152.8, 45.2, 38.7
1.60 (m, 1H)3.50, 2.0530.152.8, 45.2, 38.7
1.23 (t, 3H)4.1214.260.5

Chiral Chromatography (HPLC, GC) for Enantiomeric Excess Determination

The enantiomeric excess (e.e.) is a critical quality attribute for a chiral compound, indicating the degree to which one enantiomer is present in excess of the other. Chiral chromatography, including High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC), is the gold standard for determining the e.e. of this compound.

These techniques utilize a chiral stationary phase (CSP) that interacts diastereomerically with the two enantiomers, leading to different retention times and allowing for their separation and quantification. The choice between HPLC and GC depends on the volatility and thermal stability of the compound or its derivatives.

For the analysis of this compound, derivatization with a suitable agent, such as a trifluoroacetyl group, may be necessary to improve its volatility and chromatographic behavior for GC analysis. In chiral HPLC, various types of CSPs, such as those based on polysaccharides (e.g., cellulose (B213188) or amylose (B160209) derivatives), can be employed.

The e.e. is calculated from the peak areas of the two enantiomers in the chromatogram using the formula: e.e. (%) = [([R] - [S]) / ([R] + [S])] x 100.

Typical Chiral HPLC Method Parameters:

ParameterCondition
ColumnChiralcel OD-H (or similar polysaccharide-based CSP)
Mobile PhaseHexane/Isopropanol (90:10) with 0.1% Diethylamine
Flow Rate1.0 mL/min
DetectionUV at 210 nm
Retention Time (R)-enantiomer8.5 min
Retention Time (S)-enantiomer10.2 min

Mass Spectrometry (MS) for Fragmentation Pathway Analysis in Complex Reaction Mixtures

Mass spectrometry is a powerful tool for the molecular weight determination and structural elucidation of this compound. When coupled with techniques like Gas Chromatography (GC-MS) or Liquid Chromatography (LC-MS), it becomes an indispensable method for analyzing complex reaction mixtures, identifying byproducts, and understanding fragmentation pathways.

Under electron ionization (EI) conditions, typically used in GC-MS, this compound will undergo characteristic fragmentation. The analysis of these fragment ions provides a fingerprint that can be used to confirm the compound's identity and to elucidate its structure.

Key fragmentation pathways often involve the loss of the ethoxy group from the ester, cleavage of the ethyl acetate side chain, and fragmentation of the pyrrolidine ring. High-resolution mass spectrometry (HRMS) can provide highly accurate mass measurements, allowing for the determination of the elemental composition of the parent ion and its fragments.

Predicted Major Fragment Ions in the EI-MS of this compound:

m/z (Mass-to-Charge Ratio)Proposed Fragment
157[M]⁺ (Molecular Ion)
112[M - OCH₂CH₃]⁺
84[M - CH₂COOCH₂CH₃]⁺
70[Pyrrolidine ring fragment]⁺
56[C₄H₈]⁺

This detailed fragmentation analysis is not only crucial for the structural confirmation of the target compound but also for identifying and characterizing impurities and byproducts in a synthetic mixture, providing valuable insights for reaction optimization.

Exploration of Derived Scaffolds and Analogues for Investigational Applications

Design and Synthesis of Pyrrolidine-Based Analogues for Intermolecular Interaction Studies

The synthesis of pyrrolidine-based analogues is a cornerstone of medicinal chemistry and drug discovery, owing to the prevalence of the pyrrolidine (B122466) scaffold in numerous biologically active compounds. nih.govfrontiersin.org The design of these analogues often focuses on modifying the pyrrolidine ring to probe and optimize interactions with biological targets. Synthetic strategies can be broadly categorized into two main approaches: the functionalization of a pre-existing chiral pyrrolidine core, such as proline or 4-hydroxy-L-proline, or the construction of the pyrrolidine ring from acyclic precursors. rsc.orgmdpi.com

A variety of synthetic methods have been developed to create diverse pyrrolidine derivatives. These include tandem reactions like amination/cyanation/alkylation and amination/oxidation sequences, which allow for the one-pot synthesis of functionalized pyrrolidines and pyrroles. nih.gov Other notable methods involve dirhodium-catalyzed intramolecular nitrene insertion into C-H bonds, copper-catalyzed carboamination of vinylarenes, and gold-catalyzed tandem cycloisomerization/hydrogenation of chiral homopropargyl sulfonamides. organic-chemistry.org Biocatalytic approaches using transaminases have also emerged as a powerful tool for the asymmetric synthesis of 2-substituted pyrrolidines, offering high enantioselectivity. acs.org

The strategic placement of substituents on the pyrrolidine ring significantly influences its conformation and, consequently, its binding affinity and biological activity. For instance, the introduction of a methyl group at the 3-position can lead to distinct biological profiles depending on its stereochemistry (R or S). nih.gov Structure-guided design, often aided by X-ray crystallography, has been instrumental in optimizing these interactions. For example, the synthesis of pyrrolo[2,3-d]pyrimidine derivatives as Leucine-Rich Repeat Kinase 2 (LRRK2) inhibitors was guided by crystallographic data from a surrogate kinase, leading to the development of a potent (2R)-2-methylpyrrolidin-1-yl derivative. acs.org Similarly, a series of pyrrolidine derivatives were designed and synthesized as neuraminidase inhibitors, with several compounds showing potent activity against the influenza A (H3N2) neuraminidase. nih.gov

Investigations into Enzyme-Substrate Analogues (focused on binding mechanisms, not efficacy)

Pyrrolidine derivatives are frequently employed as mimics of natural substrates to investigate the binding mechanisms of enzymes. Their structural similarity to natural amino acids like proline makes them ideal candidates for this purpose. wikipedia.org The study of how these analogues interact with the active site of an enzyme provides valuable insights into the forces and conformations that govern substrate recognition and binding.

For example, polyhydroxylated pyrrolidine derivatives have been synthesized to probe the active sites of glycosidases and aldose reductase. frontiersin.org By systematically altering the stereochemistry and substitution pattern of the pyrrolidine ring, researchers can map the key interactions necessary for binding. The synthesis of ten pairs of pyrrolidine analogues of pochonicine and their stereoisomers revealed the critical role of the N-acetylamino group and the specific configuration of the pyrrolidine ring for potent inhibition of β-N-acetylhexosaminidases. nih.gov This study highlighted that even minor changes, such as the conversion of the N-acetylamino group to a 1-amino group, resulted in a near-complete loss of inhibitory activity, underscoring the precise molecular recognition required for binding. nih.gov

In another study, the development of pyrrolidine-2,5-dione derivatives as modulators of the EAAT2 glutamate (B1630785) transporter demonstrated the importance of stereochemistry in binding. The (R)-enantiomer of N-benzyl-2-(2,5-dioxopyrrolidin-1-yl)propanamide was identified as a potent and selective positive allosteric modulator. acs.org Structural analysis revealed similarities to other known EAAT2 modulators, suggesting a comparable binding mode. acs.org These investigations into enzyme-substrate interactions are crucial for understanding the molecular basis of enzyme function and for the rational design of specific modulators.

Material Science Applications of Pyrrolidine Derivatives

The utility of pyrrolidine derivatives extends beyond biological applications into the realm of material science, where their unique structural and electronic properties are harnessed for various purposes. scbt.com

Corrosion Inhibition Studies

Pyrrolidine derivatives have demonstrated significant potential as corrosion inhibitors for various metals and alloys. researchgate.netresearchgate.net Their effectiveness stems from their ability to adsorb onto the metal surface, forming a protective film that isolates the metal from the corrosive environment. This adsorption is often facilitated by the presence of heteroatoms (like nitrogen, oxygen, and sulfur) and π-electrons in the molecular structure, which can interact with the d-orbitals of the metal. researchgate.net

Studies have shown that the inhibition efficiency of pyrrolidine derivatives is dependent on their concentration, the nature of the corrosive medium, and the specific substituents on the pyrrolidine ring. researchgate.netnih.gov For instance, novel synthesized pyrrolidone derivatives have been shown to act as effective corrosion inhibitors for steel in sulfuric acid, with inhibition efficiencies reaching up to 89%. researchgate.net Electrochemical studies, including potentiodynamic polarization and electrochemical impedance spectroscopy (EIS), have revealed that these compounds can act as mixed-type or cathodic inhibitors, affecting both the anodic and cathodic corrosion reactions. researchgate.netresearchgate.net The adsorption of these inhibitors on the steel surface has been found to follow the Langmuir adsorption isotherm model, indicating the formation of a monolayer. researchgate.netnih.gov

Table 1: Corrosion Inhibition Efficiency of Select Pyrrolidine Derivatives

Compound Metal Corrosive Medium Max Inhibition Efficiency (%) Reference
1-{2-[(2-hydroxyethyl)thio]ethyl}pyrrolidin-2-one Steel 0.5 M H₂SO₄ 89 researchgate.net
Diethyl 2-(2-oxopyrrolidin-1-yl) ethyl phosphonate Steel 0.5 M H₂SO₄ 86 researchgate.net

Polymer and Ligand Design Considerations

The pyrrolidine scaffold is also a valuable building block in the design of polymers and ligands. The ability to introduce various functional groups onto the pyrrolidine ring allows for the synthesis of monomers that can be polymerized to create advanced materials with tailored properties. scbt.com These materials find applications in areas such as electronics, coatings, and composites. scbt.com

In ligand design, pyrrolidine derivatives are widely used due to their ability to form stable complexes with a variety of metal ions. The stereochemistry of the pyrrolidine ring can be controlled to create chiral ligands that are essential for asymmetric catalysis. nih.gov These chiral catalysts are instrumental in the synthesis of enantiomerically pure compounds, which is of paramount importance in the pharmaceutical industry. The versatility of the pyrrolidine ring allows for the fine-tuning of the steric and electronic properties of the ligand, thereby influencing the efficiency and selectivity of the catalyzed reaction.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for Ethyl (R)-2-(pyrrolidin-3-yl)acetate, and how can enantiomeric purity be ensured?

  • Methodological Answer : The compound can be synthesized via esterification of (R)-2-(pyrrolidin-3-yl)acetic acid with ethanol under acidic catalysis (e.g., H₂SO₄). Enantiomeric purity is achieved using chiral resolving agents or asymmetric synthesis. For example, enzymatic resolution with lipases can selectively hydrolyze undesired enantiomers . Post-synthesis, chiral HPLC with polysaccharide-based columns (e.g., Chiralpak AD-H) is recommended to confirm >99% enantiomeric excess (ee) .

Q. How can researchers confirm the stereochemical integrity of the (R)-configuration during synthesis and storage?

  • Methodological Answer : Single-crystal X-ray diffraction (SC-XRD) is the gold standard for absolute configuration determination. For routine analysis, circular dichroism (CD) spectroscopy or NOESY NMR can validate stereochemistry. Accelerated stability studies (40°C/75% RH for 6 months) with periodic chiral HPLC monitoring ensure no racemization occurs during storage .

Q. What specific handling protocols are required to prevent degradation of this compound?

  • Methodological Answer : Store in airtight containers under inert gas (N₂/Ar) at -20°C to minimize hydrolysis. Use anhydrous solvents (e.g., THF, DCM) during reactions. Safety data sheets (SDS) recommend PPE (gloves, goggles) and fume hoods to avoid inhalation/contact .

Advanced Research Questions

Q. What analytical challenges arise when quantifying trace impurities in this compound, and how can orthogonal methods address them?

  • Methodological Answer : Trace impurities (e.g., residual solvents, diastereomers) require orthogonal techniques:

  • HPLC-UV/IR : Detects polar impurities (LOD: 0.1% w/w) using C18 columns and gradient elution .
  • GC-MS : Identifies volatile byproducts (e.g., ethyl acetate) with DB-5MS columns .
  • LC-MS/MS : Quantifies non-volatile degradation products (e.g., hydrolyzed acetic acid derivatives) .

Q. How does the pyrrolidine ring's conformation influence the compound’s reactivity in nucleophilic substitutions?

  • Methodological Answer : The chair conformation of the pyrrolidine ring sterically shields the acetamide group, reducing SN2 reactivity. Computational models (DFT at B3LYP/6-31G*) predict activation energies for substitutions at the α-carbon. Experimental validation via kinetic studies (e.g., monitoring reaction rates with DIPEA in DMF) aligns with computational data .

Q. In medicinal chemistry, what structural analogs demonstrate enhanced pharmacokinetic properties?

  • Methodological Answer : Modifications to the ester group (e.g., replacing ethyl with cyclopropylmethyl) improve metabolic stability. Pyridine- or thiazole-containing analogs (e.g., pyridin-3-yl-thiazol-4-yl-acetic acid ethyl ester) show enhanced bioavailability due to increased solubility and reduced CYP450 metabolism .

Q. How should researchers reconcile discrepancies between theoretical and observed NMR chemical shifts?

  • Methodological Answer : Discrepancies arise from solvent effects or dynamic conformations. Use:

  • DP4+ probability analysis : Compares experimental shifts with DFT-calculated (B3LYP/6-311+G**) values to identify dominant conformers .
  • Variable-temperature NMR : Resolves broadening caused by ring puckering equilibria .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.